molecular formula C11H15NO2 B13908482 Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B13908482
M. Wt: 193.24 g/mol
InChI Key: XRIQLYTYOGUQLG-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is chemoselective and operationally friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often employs similar multicomponent reactions due to their efficiency and high yield. The use of environmentally friendly solvents and conditions aligns with green chemistry principles, making the process sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate stands out due to its unique tetrahydroindole structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h7,12H,2-6H2,1H3

InChI Key

XRIQLYTYOGUQLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1CCCC2

Origin of Product

United States

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